1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine N-oxide
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Overview
Description
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine N-oxide is a tertiary amine oxide and a tetrahydropyridine. It derives from a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine.
Scientific Research Applications
Oxidative Chemical Transformations
Research by Soldatenkov et al. (2003) has explored the oxidation reactions of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) derivatives. They demonstrated that oxidation of MPTP with manganese dioxide leads to various chemical transformations, including the formation of 3-hydroxymethyl derivatives and further oxidative conversions.
Metabolic Pathways in the Brain and Liver
The metabolism of MPTP in rat brains and liver has been studied by Arora et al. (1988). They identified the metabolites of MPTP in these organs, providing insights into the biological processing of this compound in vivo.
Molecular Targets in Neurotoxicity
Mandir et al. (1999) researched the role of poly(ADP-ribose) polymerase in MPTP-induced parkinsonism, uncovering critical molecular targets and suggesting potential therapeutic avenues (Mandir et al., 1999).
Intermediates in Oxidation and Reduction Reactions
Chacón et al. (1987, 1989) observed the intermediate oxidation states in the metabolic activation of MPTP, contributing to a deeper understanding of its biochemical behavior (Chacón et al., 1987), (Chacón et al., 1989).
Mitochondrial Uptake and Metabolism
Ramsay and Singer (1986) explored the energy-dependent uptake of MPTP metabolites by mitochondria, shedding light on the cellular mechanisms underlying its neurotoxic effects (Ramsay & Singer, 1986).
Metabolism in Liver Homogenate Fractions
The work by Weissman et al. (1985) on the metabolism of MPTP in liver homogenates adds to the understanding of its biotransformation pathways (Weissman et al., 1985).
Neuronal Nitric Oxide in Neurotoxicity
Studies by Przedborski et al. (1996) and Hantraye et al. (1996) have investigated the role of neuronal nitric oxide in MPTP-induced dopaminergic neurotoxicity, offering insights into its pathophysiological effects (Przedborski et al., 1996), (Hantraye et al., 1996).
Monoamine Oxidase Interactions
The interaction of MPTP with monoamine oxidases (MAO) has been studied by Singer et al. (1986), providing critical information on its enzymatic processing (Singer et al., 1986).
Superoxide Radicals Generation
Zang and Misra (1992) have focused on the generation of superoxide radicals during the autoxidation of MPTP metabolites, highlighting the oxidative stress aspects of its toxicity (Zang & Misra, 1992).
properties
CAS RN |
95969-40-7 |
---|---|
Product Name |
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine N-oxide |
Molecular Formula |
C12H15NO |
Molecular Weight |
189.25 g/mol |
IUPAC Name |
1-methyl-1-oxido-4-phenyl-3,6-dihydro-2H-pyridin-1-ium |
InChI |
InChI=1S/C12H15NO/c1-13(14)9-7-12(8-10-13)11-5-3-2-4-6-11/h2-7H,8-10H2,1H3 |
InChI Key |
FZVSMNOAJGWONA-UHFFFAOYSA-N |
SMILES |
C[N+]1(CCC(=CC1)C2=CC=CC=C2)[O-] |
Canonical SMILES |
C[N+]1(CCC(=CC1)C2=CC=CC=C2)[O-] |
synonyms |
1-methyl-4-phenyl-1,2,3,6-(tetrahydropyridine)-N-oxide MPTP-N-oxide |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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